molecular formula C28H29N3O6 B11948733 2-ethoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate CAS No. 882042-09-3

2-ethoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate

Cat. No.: B11948733
CAS No.: 882042-09-3
M. Wt: 503.5 g/mol
InChI Key: BULAVNIIXZHZPK-RDRPBHBLSA-N
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Description

2-ethoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes ethoxy and propoxy groups attached to a phenyl ring, along with a hydrazono group linked to a toluidino moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate typically involves multiple steps. One common method starts with the preparation of the hydrazono intermediate, which is then reacted with the appropriate benzoate derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product formation. Solvents like dichloromethane or toluene are often used to dissolve the reactants and facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

2-ethoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-ethoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate exerts its effects involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with enzymes or receptors, altering their activity. The compound may also participate in redox reactions, influencing cellular pathways and signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-ethoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in specialized research and industrial applications .

Properties

CAS No.

882042-09-3

Molecular Formula

C28H29N3O6

Molecular Weight

503.5 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate

InChI

InChI=1S/C28H29N3O6/c1-4-15-36-23-12-10-21(11-13-23)28(34)37-24-14-9-20(17-25(24)35-5-2)18-29-31-27(33)26(32)30-22-8-6-7-19(3)16-22/h6-14,16-18H,4-5,15H2,1-3H3,(H,30,32)(H,31,33)/b29-18+

InChI Key

BULAVNIIXZHZPK-RDRPBHBLSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC(=C3)C)OCC

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC(=C3)C)OCC

Origin of Product

United States

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